molecular formula C33H29N3 B1609662 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone CAS No. 85171-94-4

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Cat. No. B1609662
CAS RN: 85171-94-4
M. Wt: 467.6 g/mol
InChI Key: IRKBOPBCDTWDDY-YQCHCMBFSA-N
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Description

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic photoconductor1. It is a charge transporting molecule for Non-Linear Optical (NLO) applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone. However, similar compounds are often synthesized by the reaction of the appropriate benzaldehyde and hydrazine2.



Molecular Structure Analysis

The molecular formula of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is (C6H5)2N2CHC6H4N(CH2C6H5)23. Its molecular weight is 467.603.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone. However, similar compounds are often involved in various organic reactions4.



Physical And Chemical Properties Analysis

The melting point of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is 148-152 °C1. It has a maximum absorption wavelength (λmax) of 362 nm1. The SMILES string representation of its structure is C(N(Cc1ccccc1)c2ccc(cc2)\C=N\N(c3ccccc3)c4ccccc4)c5ccccc51.


Scientific Research Applications

Carrier Transport Materials

  • Hydrazone compounds, including derivatives similar to 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone, are investigated for their use as carrier transport materials in electrophotography (Chen Zhaobin, 1999).

Catalysis

  • Some related compounds are used as catalysts in bromination reactions, impacting the rate and efficiency of these chemical processes (Goodman & Detty, 2004).

Synthesis of Novel Compounds

  • The synthesis of new compounds, such as cyclic 2-tetrazene derivatives, utilizes similar hydrazone compounds in their reaction processes (Mataka & Anselme, 1973).

Antioxidant Activity

  • Derivatives of hydrazones, similar to 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone, have been studied for their antioxidant activities, contributing to research in pharmacology and material sciences (Nikolaevskii et al., 2012).

Asymmetric Synthesis

  • Such compounds are also pivotal in asymmetric synthesis, which is a critical aspect of producing chiral compounds used in various pharmaceuticals (Davies et al., 2004).

Polymer Science

  • In the field of polymer science, these compounds are used in the development of new materials with specific properties, like in the immobilization of catalysts on polyethylene fibers (Degni et al., 2004).

Safety And Hazards

I couldn’t find specific safety and hazard information for 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone. It’s always important to handle chemicals with appropriate safety measures.


Future Directions

The future directions of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone could involve its use in organic photoconductors and NLO applications1. However, more research is needed to fully understand its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430677
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

CAS RN

85171-94-4
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Awasarmol, DK Gaikwad, SS Obaid… - Proceedings of the …, 2020 - Springer
Gamma ray mass attenuation of some nonlinear optical (NLO) materials has been studied experimentally using transmission experiment in the energy range 122–1330 keV. The …
Number of citations: 12 link.springer.com

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